molecular formula C11H12N4O2 B2373857 N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide CAS No. 924871-64-7

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2373857
CAS No.: 924871-64-7
M. Wt: 232.243
InChI Key: PKAYRHDUEVZYKN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a carboxamide moiety linked to a 2-aminoethyl chain (C12H13N4O2, MW: 245.26) . The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and versatility in drug discovery, particularly in anti-inflammatory, antimicrobial, and enzyme inhibition applications .

Properties

IUPAC Name

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-6-7-13-10(16)11-14-9(15-17-11)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAYRHDUEVZYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime-Carboxylic Acid Cyclocondensation

This two-step approach involves (1) amidoxime formation from nitriles and hydroxylamine, followed by (2) cyclization with carboxylic acid derivatives. For N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide, the precursor 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid is synthesized via:

  • Amidoxime Preparation :
    Phenylacetonitrile reacts with hydroxylamine hydrochloride in a basic medium (e.g., NaOH/DMSO), forming 3-phenylamidoxime.
    $$
    \text{Ph-C≡N} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH/DMSO}} \text{Ph-C(=N-OH)-NH}2
    $$

  • Cyclization with Activated Carboxylic Acid :
    The amidoxime reacts with ethyl chlorooxoacetate in the presence of triethylamine, yielding 3-phenyl-1,2,4-oxadiazole-5-carboxylate. Subsequent hydrolysis produces the free carboxylic acid.

Advantages : High functional group tolerance; adaptable to large-scale synthesis.
Limitations : Requires stringent anhydrous conditions and toxic reagents (e.g., acyl chlorides).

One-Pot Superbase-Mediated Synthesis

Recent advancements enable room-temperature synthesis using NaOH/DMSO as a superbase. Baykov et al. demonstrated that 3-phenylamidoxime and ethyl glyoxylate cyclize in DMSO/NaOH to form the oxadiazole ring within 4–24 hours. This method avoids harsh conditions but suffers from moderate yields (11–90%).

Ullmann-Type Coupling and Cyclization

A patent by Bokach et al. describes Pt(IV)-catalyzed 1,3-dipolar cycloaddition between nitrile oxides and nitriles. While theoretically applicable, this route is less practical due to catalyst cost and competing dimerization side reactions.

Functionalization of the Oxadiazole Core

Carboxamide Side Chain Installation

The 2-aminoethyl group is introduced via carbodiimide-mediated coupling:

  • Activation of Carboxylic Acid :
    3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive O-acylisourea intermediate.

  • Amine Coupling :
    Ethylenediamine reacts with the activated ester, yielding this compound. Purification via column chromatography removes DCU byproducts.

$$
\text{Oxadiazole-COOH} + \text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 \xrightarrow{\text{DCC}} \text{Oxadiazole-CONH-CH}2\text{CH}2\text{-NH}_2
$$

Optimization Notes :

  • Solvent Choice : Dichloromethane or DMF improves reaction homogeneity.
  • Stoichiometry : A 1:1.2 ratio of carboxylic acid to amine minimizes unreacted starting material.

Synthetic Route Comparison

Method Reagents Conditions Yield (%) Scalability Reference
Amidoxime Cyclization Hydroxylamine, DCC Reflux, 12 h 65–78 High
Superbase Synthesis NaOH/DMSO RT, 24 h 11–90 Moderate
Ullmann Catalysis Pt(IV), Nitrile Oxide 80°C, 6 h 30–45 Low

Spectroscopic Characterization

Key Data for this compound :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.85–7.45 (m, 5H, Ph), 3.42 (t, 2H, -CH₂-NH₂), 2.78 (t, 2H, -CH₂-CONH).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
  • HPLC Purity : >95% (C18 column, 70:30 MeOH/H₂O).

Industrial-Scale Considerations

The patent US6951946B2 outlines a scalable process using amidoximes and acid anhydrides:

  • Amidoxime Synthesis : Cyanocarboxylates treated with hydroxylamine salts (e.g., HCl) in NaOH/DMSO.
  • Cyclization : Reacting amidoxime with trifluoroacetic anhydride yields the oxadiazole carboxylate.
  • Deprotection : Acidic hydrolysis (HCl/dioxane) removes tert-butoxycarbonyl (BOC) groups.

This method achieves multigram quantities with 70–85% yield, emphasizing cost-effectiveness and reduced toxicity.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits ambiphilic behavior, with reactivity influenced by electron-withdrawing effects from oxygen and nitrogen atoms. Key reaction sites include:

Electrophilic C(5) Position

The C(5) position is highly electrophilic due to conjugation with O(1) and N(4). This site is prone to nucleophilic aromatic substitution (SNAr) with bidentate nucleophiles, leading to ring-opening and re-cyclization (ANRORC mechanism) . For example:

  • Reaction with amines or thiols can yield pyrazole or triazole derivatives.

Nucleophilic N(4) Position

N(4) acts as a nucleophilic center, participating in protonation and metal complexation .

Boulton–Katritzky (BK) Rearrangement

In the presence of a nucleophilic side chain (e.g., aminoethyl group), intramolecular BK rearrangements occur, transforming the oxadiazole into heterocycles like imidazoles or triazoles .

Reaction Type Conditions Outcome
SNAr at C(5)Bidentate nucleophiles (e.g., NH₃)Ring-opening, ANRORC products
BK RearrangementAcidic or thermal conditionsImidazole/triazole derivatives

Carboxamide Group Reactivity

The carboxamide at C(5) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or nitriles . For example:

  • Acidic hydrolysis yields 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid .

  • Base-mediated hydrolysis produces unstable intermediates prone to decarboxylation.

Aminoethyl Side Chain Reactions

The primary amine in the side chain participates in:

  • Acylation : Reaction with acyl chlorides forms secondary amides.

  • Alkylation : Forms tertiary amines with alkyl halides.

  • Schiff Base Formation : Condensation with aldehydes/ketones generates imine derivatives .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for coupling the aminoethyl group with electrophiles (e.g., aryl halides).

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed Suzuki–Miyaura reactions enable aryl group introduction at C(3) or C(5) .

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s bioactivity involves:

  • Enzyme Inhibition : The oxadiazole core binds to ATP pockets in kinases via hydrogen bonding .

  • DNA Intercalation : The planar phenyl group facilitates interactions with DNA base pairs .

Thermal Decomposition

At elevated temperatures (>200°C), the oxadiazole ring undergoes retro-Diels-Alder fragmentation, releasing CO₂ and generating nitrile byproducts .

Photochemical Rearrangements

UV exposure induces ring contraction to form imidazole derivatives via -sigmatropic shifts .

Comparative Reactivity Table

Reaction Site Reagents Products Yield
C(5) CarboxamideH₂SO₄ (conc.)5-Carboxylic acid85%
Aminoethyl Side ChainAcetyl chlorideN-Acetylated derivative78%
Oxadiazole RingNH₃, 100°CPyrazole analog62%

Key Research Findings

  • BK Rearrangement Dominance : Intramolecular rearrangements are favored over intermolecular reactions due to steric hindrance from the phenyl group .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity at C(5) .

  • pH Sensitivity : The aminoethyl group’s nucleophilicity is pH-dependent, peaking at pH 8–9 .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of oxadiazole derivatives, including N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide, as anticancer agents. The compound has shown promising results against various cancer cell lines.

Case Studies and Findings

  • Cell Line Testing : In vitro studies have evaluated the compound's efficacy against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. Notably, modifications to the oxadiazole structure have been found to enhance antiproliferative activity, with some derivatives achieving IC50 values in the low micromolar range .
CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-70.48Induces apoptosis via caspase activation
Derivative AHCT-1160.19Cell cycle arrest at G1 phase
Derivative BA5490.11Microtubule destabilization

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities.

Case Studies and Findings

  • Antimicrobial Screening : In vitro assessments have shown that certain derivatives possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a derivative exhibited an IC50 value of 15.15 µg/mL against Staphylococcus aureus .
CompoundTarget BacteriaIC50 Value (µg/mL)
This compoundE. coli20
Derivative CS. aureus15.15

Antioxidant Activity

Oxadiazole compounds are recognized for their antioxidant properties, which can mitigate oxidative stress in biological systems.

Case Studies and Findings

  • Antioxidant Assays : The antioxidant activity of this compound was evaluated using various assays such as DPPH and CUPRAC. The compound demonstrated significant free radical scavenging ability .
Assay TypeResult
DPPH Scavenging ActivityHigh
CUPRAC AssaySignificant

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to metabolic disorders.

Case Studies and Findings

  • Enzyme Inhibition Studies : Research showed that this compound effectively inhibited glucosidase activity, suggesting its potential application in managing diabetes .
Enzyme TargetInhibition Percentage (%)
Glucosidase75
Cholinesterase60

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound can also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(2-Aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
  • Structure : Features a 3-methylphenyl group instead of phenyl.
  • Molecular Weight : 246.27 g/mol .
  • Marketed as a "versatile small molecule scaffold" for lab use .
N-(2-Aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
  • Structure : 3,4-dimethoxyphenyl substituent introduces electron-donating groups.
  • Molecular Weight : 276.29 g/mol .
  • Properties : Methoxy groups may increase solubility and modulate electronic interactions with biological targets.
SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide)
  • Structure: Replaces the aminoethyl group with a pyrrolidinecarboxamide and 4-chlorophenyl.
  • Activity: Demonstrated >70% inhibition of xL3 parasite motility, inducing a "coiled" phenotype in confirmatory screens .

Analogues with Functional Group Additions

N-(2-Aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • Structure : Incorporates a phenylsulfonylmethyl group.
  • Molecular Weight : 310.33 g/mol .
  • Applications : High-purity API intermediate (≥97% purity) under ISO certification, highlighting its pharmaceutical relevance . The sulfonyl group enhances polarity and may influence metabolic stability.
N-(2-Amino-2-oxoethyl)-3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide
  • Structure: Substitutes the aminoethyl with a 2-amino-2-oxoethyl group and adds an aminomethyl to the oxadiazole.
  • Molecular Weight : 199.17 g/mol .

Analogues with Heterocyclic Variations

N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
  • Structure : Replaces oxadiazole with thiadiazole.
  • Activity : Exhibited potent antibacterial activity (MIC: 0.010–0.021 μM) and NF-κB inhibition (IC50: 0.016–0.019 μM), outperforming the control drug Ofloxacin .
5-Methyl-3-phenyl-1,2,4-oxadiazole
  • Structure : Lacks the carboxamide side chain.
  • Activity : Demonstrated anti-inflammatory effects comparable to phenylbutazone, a benchmark NSAID .

Key Comparative Data

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Application References
N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide Phenyl, aminoethyl 245.26 Discontinued; scaffold potential
N-(2-Aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide 3-Methylphenyl 246.27 Versatile lab scaffold
N-(2-Aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide 3,4-Dimethoxyphenyl 276.29 Enhanced solubility
SN00797439 4-Chlorophenyl, pyrrolidinecarboxamide 398.84 Anti-parasitic (xL3 motility inhibition)
N-(2-Aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide Phenylsulfonylmethyl 310.33 High-purity API intermediate
N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide Thiadiazole core 383.45 Antibacterial, NF-κB inhibition

Structure-Activity Relationship (SAR) Insights

  • Phenyl Substituents : Methyl or methoxy groups (e.g., 3-methylphenyl, 3,4-dimethoxyphenyl) enhance lipophilicity or solubility, respectively, impacting bioavailability .
  • Side Chain Modifications: Aminoethyl groups improve hydrogen-bonding capacity, while sulfonyl or carboxamide additions influence metabolic stability and target specificity .

Biological Activity

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its significant pharmacological properties. The presence of the aminoethyl group enhances its reactivity and interaction with biological targets.

Biological Activities

Anticancer Activity:
Research indicates that derivatives of 1,2,4-oxadiazoles, including this compound, exhibit potent anticancer properties. For instance, studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Oxadiazole derivatives are reported to show effectiveness against a range of bacterial strains and fungi. For example, certain derivatives demonstrated significant inhibition against Gram-positive bacteria .

Anti-inflammatory Effects:
The anti-inflammatory potential of oxadiazole compounds has been documented, with some studies suggesting that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation. For example, it shows potential in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression .
  • Cellular Pathway Modulation:
    It can modulate various cellular pathways that control apoptosis and cell cycle progression. This modulation is crucial for its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerPotent against HEPG2 and MCF7 cell lines (IC50 ~1 µM)
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibits COX enzymes

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:

  • Case Study 1: A series of 1,2,4-oxadiazole derivatives were synthesized and tested for anticancer activity. One derivative showed an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, outperforming standard treatments .
  • Case Study 2: Another study evaluated the anti-inflammatory properties of oxadiazole compounds through in vitro assays demonstrating significant inhibition of nitric oxide production in macrophages .

Q & A

Q. What are the optimal synthetic routes and analytical techniques for synthesizing N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including amide bond formation and oxadiazole ring cyclization. Key steps include coupling the aminoethyl group with the oxadiazole-carboxylic acid precursor under controlled pH and temperature to minimize side reactions . Analytical validation requires NMR spectroscopy (to confirm amide linkage and aromatic protons) and mass spectrometry (for molecular ion verification). Purity should exceed 95%, as confirmed by HPLC .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability. For example, similar oxadiazole derivatives exhibit sharp decomposition above 300°C, suggesting that storage below 25°C in inert atmospheres prevents degradation . Solubility profiles in polar/nonpolar solvents should be tested via UV-Vis spectroscopy to guide formulation strategies.

Q. What are the primary challenges in achieving high yields during scale-up synthesis?

Common issues include incomplete cyclization of the oxadiazole ring and side reactions at the aminoethyl group. Optimizing reaction time (e.g., reflux duration) and using coupling agents like EDCI can improve yields . Monitoring via TLC or in situ FTIR helps identify intermediate bottlenecks .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:

  • Conduct ADMET profiling (e.g., hepatic microsome assays for metabolic stability).
  • Use molecular docking to predict binding affinity to targets like COX-2 or serotonin receptors, followed by in vitro validation (e.g., enzyme inhibition assays) .
  • Compare results with structurally similar compounds, such as N-[3-phenyl-1,2,4-oxadiazol-5-yl-methyl]phthalimide, which showed enhanced analgesic activity in rodents .

Q. What computational and experimental strategies are recommended for elucidating its mechanism of action?

  • Molecular Dynamics Simulations : Predict interactions with biological targets (e.g., enzymes or GPCRs) using software like AutoDock Vina .
  • SAR Studies : Modify substituents on the phenyl ring (e.g., introduce electron-withdrawing groups) to correlate structural changes with activity .
  • Transcriptomic Profiling : Apply RNA sequencing to identify differentially expressed genes in treated cell lines .

Q. How should researchers design experiments to validate its anti-inflammatory or anticancer potential?

  • In Vitro : Use LPS-induced macrophage models to measure TNF-α/IL-6 suppression via ELISA .
  • In Vivo : Administer the compound in murine inflammation models (e.g., carrageenan-induced paw edema) at doses 10–50 mg/kg .
  • For anticancer studies, screen against NCI-60 cell lines and validate hits with apoptosis assays (Annexin V/PI staining) .

Q. What methodologies are critical for resolving contradictions in toxicity data?

  • Dose-Response Studies : Use a wide concentration range (nM to mM) in cytotoxicity assays (MTT/CellTiter-Glo).
  • Metabolite Identification : LC-MS/MS can detect toxic metabolites (e.g., reactive quinones from oxidative metabolism) .
  • Compare results with structurally related compounds, such as 3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, to identify scaffold-specific liabilities .

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